N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide
Description
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring and a pyridine ring
Properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)11-6-5-10(7-16-11)13(20)17-12-8-18(3)15(22)19(4)14(12)21/h5-9H,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZQWOQPAYPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)NC2=CN(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-2,4-dioxopyrimidine with 6-propan-2-ylpyridine-3-carboxylic acid under specific conditions such as the presence of a dehydrating agent and a catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and quality of the product. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N~2~,N~2~-diethylglycinamide
Uniqueness
Compared to similar compounds, N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide stands out due to its unique combination of pyrimidine and pyridine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
